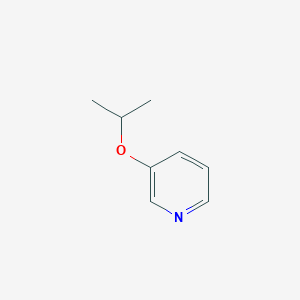
3-Isopropoxypyridine
概要
説明
3-Isopropoxypyridine (3-IP) is an organic compound with the molecular formula C5H8NO. It is a colorless, volatile liquid with a pungent odor. It is a versatile precursor to other compounds and has been used in many scientific research applications. 3-IP has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used as an intermediate in the synthesis of polymers and as a catalyst in organic reactions. It has also been used in the synthesis of drugs and as a solvent in various processes.
科学的研究の応用
1. Use in Brain Protection
A study by Belanov et al. (2022) explored the brain-protective activity of a novel compound, a hydroxypyridine derivative, in rats with ischemic damage. The compound showed a reduction in brain tissue damage and accelerated recovery of neurological functions, highlighting its potential in neuroprotection (Belanov et al., 2022).
2. Reactivity and Structural Analysis
Yoshimura et al. (2011) investigated the preparation, structure, and reactivity of 3-alkoxy-2-iodylpyridines, including 2-iodyl-3-isopropoxypyridine. This study contributed to the understanding of the structural and chemical properties of these compounds, useful in various chemical applications (Yoshimura et al., 2011).
3. Radiopharmaceutical Applications
Research by Cusnir et al. (2017) highlighted the use of hydroxypyridinone derivatives in radiopharmaceuticals for PET imaging with Gallium-68. These derivatives, including those related to 3-isopropoxypyridine, have applications in molecular imaging and cancer diagnosis (Cusnir et al., 2017).
4. DNA-Intercalating Agents
Charmantray et al. (2001) synthesized and studied 4-hydroxymethyl-3-(alkylamino)acridines, including compounds with isopropoxypyridine. These compounds are models for a new class of DNA-intercalating agents, demonstrating potential in genetic research and therapy (Charmantray et al., 2001).
5. Application in Drug Delivery
Mortazavi‐Derazkola et al. (2017) utilized 3-isopropoxypyridine-modified nanocomposites for drug delivery, particularly for atenolol, showcasing its role in enhancing drug efficacy and targeted delivery (Mortazavi‐Derazkola et al., 2017).
6. Coordination Network Assemblies
A study by Rocco et al. (2020) involved the preparation of terpyridines with various substituents, including isopropoxypyridine. This research contributes to understanding the effects of substituents on coordination networks, relevant in materials science (Rocco et al., 2020).
7. Bioorthogonal Chemical Reactions
Research by Tu et al. (2018) discussed the use of 3-isocyanopropyl derivatives, related to 3-isopropoxypyridine, in bioorthogonal reactions for controlled release of drugs and reporter probes in biological systems (Tu et al., 2018).
特性
IUPAC Name |
3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWPCNJLDNOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463248 | |
| Record name | 3-Isopropyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypyridine | |
CAS RN |
88111-63-1 | |
| Record name | 3-Isopropyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)
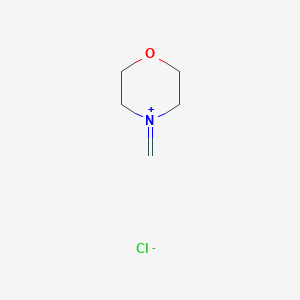

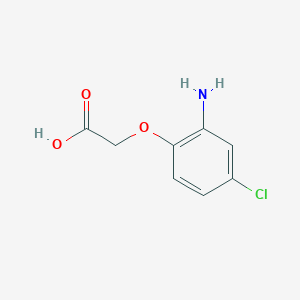
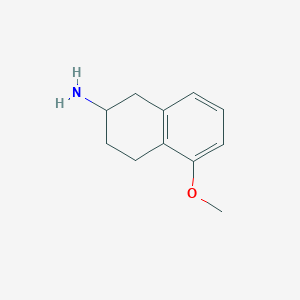
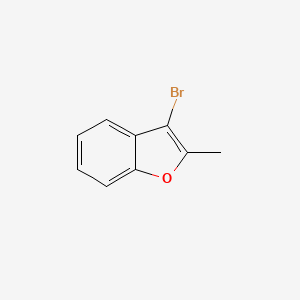
![3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1609786.png)
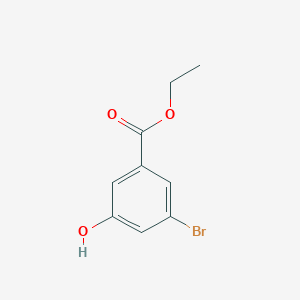
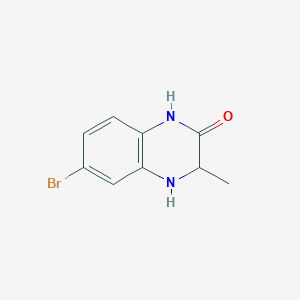
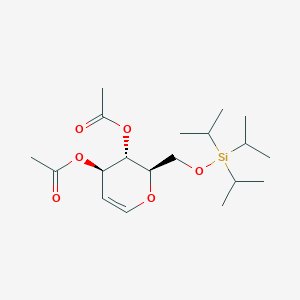
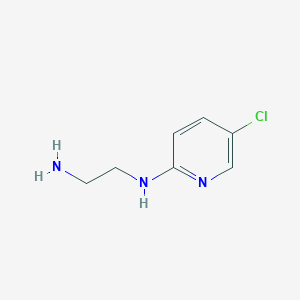
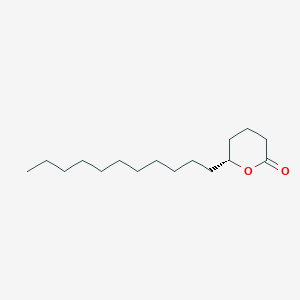
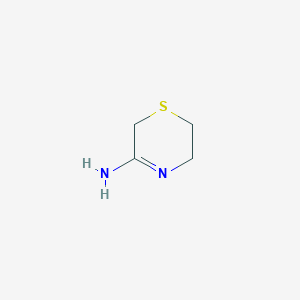
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)